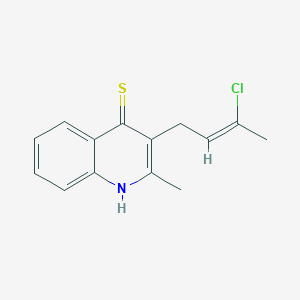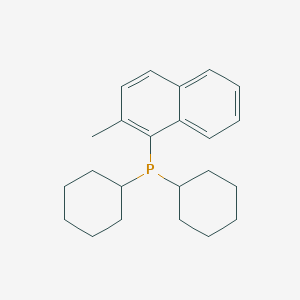
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is a phosphine ligand known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a naphthalene ring, which is further substituted with a methyl group and two cyclohexyl groups. The molecular formula of this compound is C29H35P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylnaphthalen-1-yl)phosphine typically involves the reaction of 2-methylnaphthalene with dicyclohexylphosphine chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides or acyl chlorides are often used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which dicyclohexyl(2-methylnaphthalen-1-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity. This coordination can activate the metal center towards specific reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of cyclohexyl and naphthalene groups.
Dicyclohexylphenylphosphine: Similar structure but with a phenyl group instead of a naphthalene group.
Dicyclohexyl(2-methoxynaphthalen-1-yl)phosphine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is unique due to the presence of the naphthalene ring, which can provide additional steric and electronic effects compared to simpler phosphine ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Propriétés
Formule moléculaire |
C23H31P |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
dicyclohexyl-(2-methylnaphthalen-1-yl)phosphane |
InChI |
InChI=1S/C23H31P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h8-10,15-17,20-21H,2-7,11-14H2,1H3 |
Clé InChI |
HXFIPZNBKLGXPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


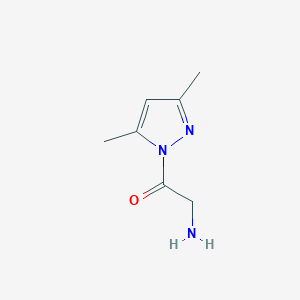
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

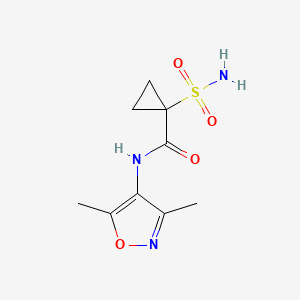
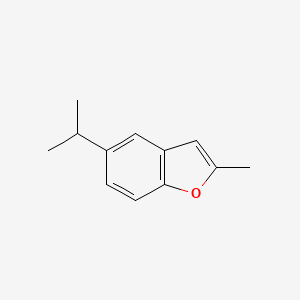

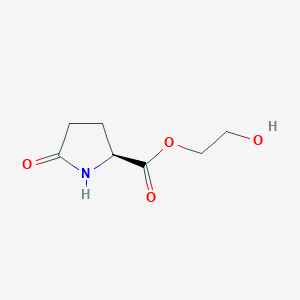

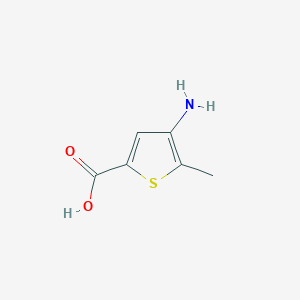
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
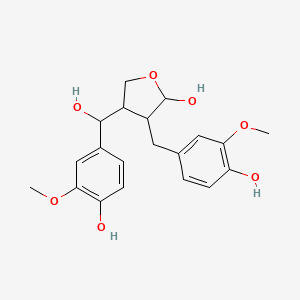
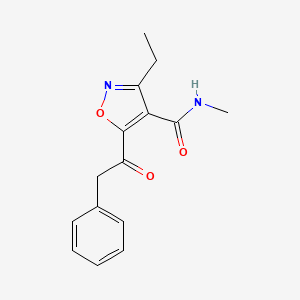
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
